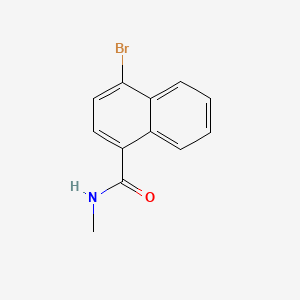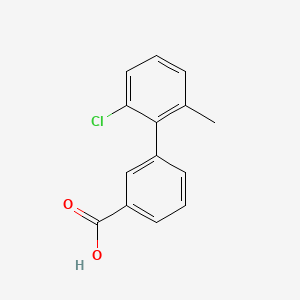
S-(-)-1,1/'-Binaphthyl-2,2/'-Diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(-)-1,1'-Binaphthyl-2,2'-Diol, commonly referred to as BINOL, is a chiral organic compound that has gained significant attention in the field of organic synthesis due to its unique stereochemistry and reactivity. BINOL has been widely used as a chiral auxiliary in asymmetric synthesis, as a ligand in asymmetric catalysis, and as a building block in the synthesis of various natural products and biologically active compounds.
Mécanisme D'action
The mechanism of action of BINOL in asymmetric synthesis and catalysis is based on its chiral nature. BINOL contains two chiral centers, which can impart chirality to the reaction products. In asymmetric synthesis, BINOL is used as a chiral auxiliary to control the stereochemistry of the reaction products. In asymmetric catalysis, BINOL is used as a chiral ligand to control the stereochemistry of the reaction intermediates.
Biochemical and Physiological Effects:
BINOL has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit antioxidant, anti-inflammatory, and anti-cancer activities. BINOL has also been shown to inhibit the growth of various cancer cell lines and to induce apoptosis in cancer cells. In addition, BINOL has been reported to exhibit neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BINOL in lab experiments include its high stereoselectivity, its ability to control the stereochemistry of the reaction products, and its versatility in various synthetic applications. However, BINOL has some limitations, including its high cost, its sensitivity to air and moisture, and its limited solubility in certain solvents.
Orientations Futures
There are several future directions for the research on BINOL. One direction is the development of new synthetic methodologies using BINOL as a chiral auxiliary or a ligand in asymmetric catalysis. Another direction is the synthesis of new biologically active compounds using BINOL as a building block. In addition, the investigation of the biochemical and physiological effects of BINOL and its derivatives could lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
BINOL can be synthesized by several methods, including the reduction of 2,2'-dinitro-1,1'-binaphthyl, the condensation of 2-naphthol with benzaldehyde, and the oxidative coupling of naphthols. The most commonly used method for BINOL synthesis is the asymmetric reduction of 2,2'-dinitro-1,1'-binaphthyl using a chiral reducing agent such as sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
BINOL has been extensively used in organic synthesis as a chiral auxiliary and a ligand in asymmetric catalysis. It has been used in the synthesis of various natural products, such as alkaloids, terpenoids, and carbohydrates. BINOL has also been used in the synthesis of biologically active compounds, including anticancer and antiviral agents. In addition, BINOL has been used in the development of new synthetic methodologies and in the discovery of new reactions.
Propriétés
Numéro CAS |
1853-99-2 |
|---|---|
Formule moléculaire |
C22H26N4O3 |
Poids moléculaire |
394.475 |
Nom IUPAC |
2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide |
InChI |
InChI=1S/C22H26N4O3/c1-16-20(22(28)26(25(16)4)17-10-6-5-7-11-17)23-21(27)18-12-8-9-13-19(18)29-15-14-24(2)3/h5-13H,14-15H2,1-4H3,(H,23,27) |
Clé InChI |
MIHXZJHZTJPSLN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3OCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



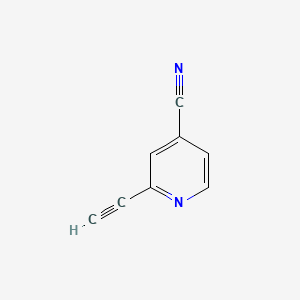
![[(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy-trimethylsilane](/img/structure/B594996.png)
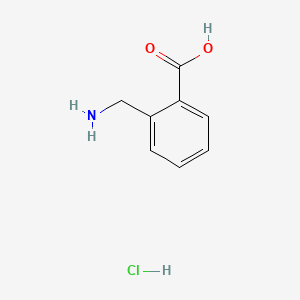
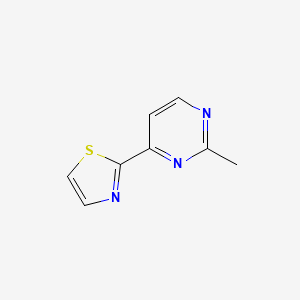

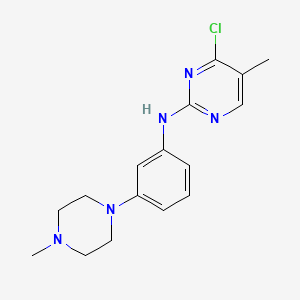
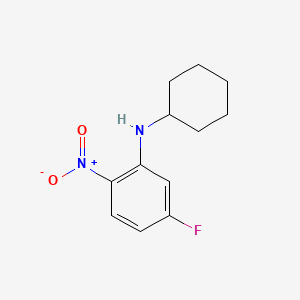
![4-Chloro-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B595013.png)


